mGluR1 Antagonist Activity: N1-(3,4-Dimethylphenyl) vs. N1-Pyridinyl Comparative Pharmacophore Assessment
The mGluR1 antagonist pharmacophore within the 1,2,3-triazole-pyrrolidine amide class is established by the N1-pyridinyl analog CHEMBL584610, which has a measured IC50 of 1800 nM against human mGluR1 in CHO cell membranes . The target compound replaces the pyridinyl moiety with a 3,4-dimethylphenyl group. While direct mGluR1 data for the target compound are not publicly available, the 3,4-dimethylphenyl substituent is expected to alter both lipophilicity (increased logP) and steric occupancy within the mGluR1 allosteric binding pocket. The AstraZeneca mGluR5 modulator patent (US 2009/0111822 A1) explicitly encompasses N1-aryl-1,2,3-triazole-pyrrolidine amides as a claimed scaffold class, confirming the relevance of this substitution pattern for metabotropic glutamate receptor modulation .
| Evidence Dimension | Human mGluR1 antagonist activity |
|---|---|
| Target Compound Data | Not publicly reported for this specific compound; predicted to engage mGluR allosteric site based on patent scaffold coverage |
| Comparator Or Baseline | CHEMBL584610 (N1-pyridinyl analog): IC50 = 1800 nM |
| Quantified Difference | Cannot be quantified without head-to-head assay; structural substitution is expected to modulate potency and selectivity |
| Conditions | Human mGluR1 expressed in CHO cell membranes; inhibition of L-glutamate-induced calcium mobilization (FLIPR assay) |
Why This Matters
For procurement decisions in mGluR-targeted drug discovery, the 3,4-dimethylphenyl substituent provides a distinct chemotype for exploring structure-activity relationships (SAR) beyond the characterized pyridinyl series, potentially offering differentiated receptor subtype selectivity profiles.
- [1] BindingDB Entry BDBM50301813. (4-(5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone (CHEMBL584610). Antagonist activity at human mGluR1: IC50 = 1800 nM. View Source
- [2] Bratt, E.; Granberg, K. 1,2,3-Triazole Pyrrolidine Derivatives as Modulators of mGluR5. U.S. Patent Application Publication US 2009/0111822 A1, April 30, 2009. View Source
